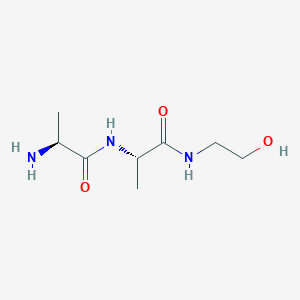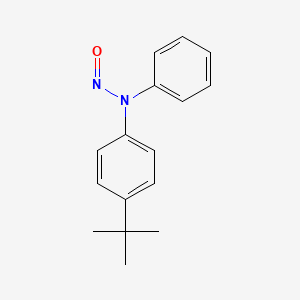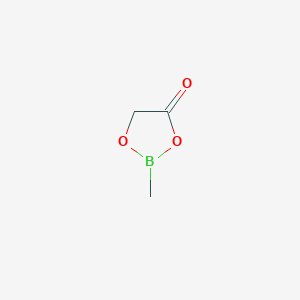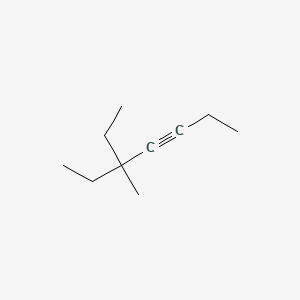![molecular formula C8H17PS B14596217 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane CAS No. 61213-92-1](/img/structure/B14596217.png)
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with methyl groups and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane typically involves the reaction of appropriate phospholane precursors with methylating agents. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phospholane ring to more saturated derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phospholane derivatives.
Substitution: Various substituted phospholane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological membranes, potentially altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylphospholane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methyl-3,4-dimethylphospholane: Similar structure but with a different substitution pattern, affecting its chemical properties.
3,4-Dimethyl-1-[(ethylsulfanyl)methyl]phospholane: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61213-92-1 |
|---|---|
Formule moléculaire |
C8H17PS |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3,4-dimethyl-1-(methylsulfanylmethyl)phospholane |
InChI |
InChI=1S/C8H17PS/c1-7-4-9(6-10-3)5-8(7)2/h7-8H,4-6H2,1-3H3 |
Clé InChI |
BHQBYPJWHIJBQS-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(CC1C)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)

![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)


![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)


